Superior Metabolic Intermediate Complex Formation Rate vs. Benzphetamine and Amphetamine
Norbenzphetamine forms a cytochrome P-450 metabolic intermediate (MI) complex at a rate of 0.8 nmol/mg protein/min, which is 10 times faster than benzphetamine and 40 times faster than d-amphetamine under identical conditions [1]. This differential complex formation rate directly impacts its utility in studying P450 mechanism-based inhibition and drug-drug interactions. The 455-nm absorbing complex is stable and requires NADPH and oxygen [1].
| Evidence Dimension | Rate of Cytochrome P-450 455-nm Complex Formation |
|---|---|
| Target Compound Data | 0.8 nmol/mg protein/min |
| Comparator Or Baseline | Benzphetamine: 0.08 nmol/mg protein/min; d-Amphetamine: 0.02 nmol/mg protein/min |
| Quantified Difference | 10-fold higher than benzphetamine; 40-fold higher than d-amphetamine |
| Conditions | Rat hepatic microsomal fractions in the presence of NADPH and O2 |
Why This Matters
For researchers investigating P450-mediated drug interactions, Norbenzphetamine serves as a robust positive control and mechanistic probe due to its uniquely high MI complex formation rate.
- [1] Franklin, M. R. (1974). The Formation of a 455 nm Complex during Cytochrome P-450-Dependent N-Hydroxyamphetamine Metabolism. Molecular Pharmacology, 10(6), 975-985. https://molpharm.aspetjournals.org/content/10/6/975 View Source
